molecular formula C9H11ClF3N B7948383 (S)-2,2,2-Trifluoro-1-p-tolyl-ethylamine hydrochloride

(S)-2,2,2-Trifluoro-1-p-tolyl-ethylamine hydrochloride

Cat. No.: B7948383
M. Wt: 225.64 g/mol
InChI Key: BAQJFAAJNRYVPI-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2,2,2-Trifluoro-1-p-tolyl-ethylamine hydrochloride is a chiral amine compound characterized by the presence of trifluoromethyl and p-tolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2,2,2-Trifluoro-1-p-tolyl-ethylamine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as p-tolyl ketone and trifluoroacetaldehyde.

    Formation of Intermediate: The reaction between p-tolyl ketone and trifluoroacetaldehyde under controlled conditions leads to the formation of an intermediate compound.

    Reduction: The intermediate is then subjected to reduction using a suitable reducing agent, such as sodium borohydride or lithium aluminum hydride, to yield the desired amine.

    Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral resolution techniques, such as chromatography or crystallization.

    Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2,2,2-Trifluoro-1-p-tolyl-ethylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be performed using agents such as hydrogen gas in the presence of a catalyst to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed

Scientific Research Applications

(S)-2,2,2-Trifluoro-1-p-tolyl-ethylamine hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for the development of pharmaceuticals targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of (S)-2,2,2-Trifluoro-1-p-tolyl-ethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes and interact with intracellular targets. The p-tolyl group contributes to the compound’s binding affinity and specificity for its targets, leading to modulation of biochemical pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-2,2,2-Trifluoro-1-p-tolyl-ethylamine hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.

    2,2,2-Trifluoro-1-phenylethylamine hydrochloride: A structurally similar compound with a phenyl group instead of a p-tolyl group.

    2,2,2-Trifluoro-1-(4-methylphenyl)ethylamine hydrochloride: Another similar compound with a methyl group on the phenyl ring.

Uniqueness

(S)-2,2,2-Trifluoro-1-p-tolyl-ethylamine hydrochloride is unique due to its specific stereochemistry and the presence of both trifluoromethyl and p-tolyl groups. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(1S)-2,2,2-trifluoro-1-(4-methylphenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N.ClH/c1-6-2-4-7(5-3-6)8(13)9(10,11)12;/h2-5,8H,13H2,1H3;1H/t8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAQJFAAJNRYVPI-QRPNPIFTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H](C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.